molecular formula C5H4F2N2 B1618638 2,4-Difluoro-6-methylpyrimidine CAS No. 696-80-0

2,4-Difluoro-6-methylpyrimidine

Cat. No. B1618638
CAS RN: 696-80-0
M. Wt: 130.1 g/mol
InChI Key: YKLOPWRWWFKUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-6-methylpyrimidine is a heterocyclic compound . It is a pyrimidine derivative, which is a class of compounds that have diverse chemical and biological applications .


Molecular Structure Analysis

The molecular formula of 2,4-Difluoro-6-methylpyrimidine is C5H4F2N2 . The molecular weight is 130.10 g/mol . The structure of the compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Difluoro-6-methylpyrimidine include a molecular weight of 130.10 g/mol . The compound is likely to be solid at room temperature, given its structural similarity to other pyrimidine derivatives .

Scientific Research Applications

Pharmacological Applications

Pyrimidine derivatives, including 2,4-Difluoro-6-methylpyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit a wide range of biological activities, including modulation of myeloid leukemia, treatment of breast cancer and idiopathic pulmonary fibrosis, antimicrobial and antifungal effects, antiparasitic activity, diuretic effects, and more .

Anticancer Applications

Pyrimidine-based drugs, such as imatinib, Dasatinib, and nilotinib, are well-established treatments for leukemia . The 2,4-Difluoro-6-methylpyrimidine could potentially be used in the development of new anticancer drugs.

Antimicrobial Applications

Pyrimidine derivatives have been reported to exhibit antimicrobial properties . Therefore, 2,4-Difluoro-6-methylpyrimidine could potentially be used in the development of new antimicrobial agents.

Antifungal Applications

Similar to its antimicrobial properties, pyrimidine derivatives also exhibit antifungal properties . This suggests that 2,4-Difluoro-6-methylpyrimidine could be used in the development of new antifungal agents.

Antiparasitic Applications

Pyrimidine derivatives have been reported to exhibit antiparasitic properties . This suggests that 2,4-Difluoro-6-methylpyrimidine could potentially be used in the development of new antiparasitic agents.

Diuretic Applications

Pyrimidine derivatives have been reported to exhibit diuretic properties . This suggests that 2,4-Difluoro-6-methylpyrimidine could potentially be used in the development of new diuretic agents.

properties

IUPAC Name

2,4-difluoro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLOPWRWWFKUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319990
Record name 2,4-Difluoro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-6-methylpyrimidine

CAS RN

696-80-0
Record name 696-80-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Difluoro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluoro-6-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-6-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
2,4-Difluoro-6-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
2,4-Difluoro-6-methylpyrimidine
Reactant of Route 5
2,4-Difluoro-6-methylpyrimidine
Reactant of Route 6
2,4-Difluoro-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.